2-(4-acetylphenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
This compound features a thiazole core substituted with a 4-methyl group and an o-tolyl (2-methylphenyl) moiety at position 2. The acetamide group is attached via a methylene bridge to position 5 of the thiazole ring, while the 4-acetylphenoxy group extends from the acetamide nitrogen.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-14-6-4-5-7-19(14)22-24-15(2)20(28-22)12-23-21(26)13-27-18-10-8-17(9-11-18)16(3)25/h4-11H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZDNZDUYTJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetylphenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a novel synthetic derivative that incorporates both thiazole and phenoxy functionalities. This article explores its biological activity, particularly focusing on its potential antimicrobial and anticancer properties, as well as its mechanism of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-acetylphenol with a thiazole derivative, specifically designed to enhance biological activity. The structural formula can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Similar Thiazole Derivative A | P. aeruginosa | 16 µg/mL |
| Similar Thiazole Derivative B | K. pneumoniae | 8 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, thiazole-containing compounds have been investigated for their anticancer properties. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For example, tests on various cancer cell lines (A549 for lung cancer and C6 for glioma) demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating effective dose-response relationships .
Table 2: Anticancer Activity Evaluation
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 15 | Induction of apoptosis via caspase activation |
| C6 (glioma) | 12 | Cell cycle arrest in G1 phase |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cell division and metabolism, such as acetylcholinesterase (AChE), which is critical in cancer biology due to its role in regulating neurotransmitter levels .
- Induction of Apoptosis : The activation of caspase pathways leading to programmed cell death has been observed, which is a crucial mechanism in the anticancer efficacy of many thiazole derivatives .
- Cell Cycle Arrest : Compounds like this one have been shown to induce cell cycle arrest at specific phases (G1 or G2/M), thereby preventing cancer cells from proliferating effectively.
Study A: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including the compound in focus. The study found that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics.
Study B: Anticancer Potential
In another investigation, the compound was tested against several cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
Thiazole Derivatives with Sulfonamide Substituents
- Compound 23 ():
- Structure: 4-Methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl group with a hydrazinecarbodithioate side chain.
- Key Differences: Replaces the o-tolyl group with a sulfonamide moiety, altering polarity and hydrogen-bonding capacity.
- Synthesis: Utilizes thiosemicarbazone intermediates and triethylamine catalysis, a method distinct from the target compound’s likely route .
Anticancer Thiazole-Acetamide Hybrids
- Compound 7b (): Structure: 4-Methyl-2-phenylthiazole-5-carbohydrazide derivative. Bioactivity: IC50 = 1.61 μg/mL against HepG-2 cells, highlighting the significance of phenyl and carbohydrazide groups in cytotoxicity.
Trifluoromethyl-Substituted Thiazoles
- NRMA-6 (): Structure: 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-ylmethyl group. Functional Impact: The electron-withdrawing trifluoromethyl group increases metabolic stability, a feature absent in the target compound. Application: Developed as a nuclear receptor modulator, suggesting divergent therapeutic targets compared to the acetylphenoxy-containing analog .
Key Research Findings
- Synthetic Strategies: The target compound’s synthesis likely involves coupling 4-acetylphenoxyacetic acid with a 5-aminomethyl-4-methyl-2-(o-tolyl)thiazole precursor, analogous to methods in and .
- Bioactivity Hypotheses : The o-tolyl group may enhance hydrophobic interactions in target binding compared to phenyl or sulfonamide analogs. However, the absence of a sulfonamide or trifluoromethyl group could reduce metabolic stability .
- Safety Considerations : highlights acute toxicity (H302, H315) for a simpler analog, suggesting the target compound may require stringent handling protocols .
Q & A
Basic Question
- NMR Spectroscopy: ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
- IR Spectroscopy: Detect C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
How should conflicting data on biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
Advanced Question
Contradictions may arise from assay conditions or cell-line specificity. Methodological recommendations:
- Dose-Response Curves: Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
- Control Experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity) and assess membrane integrity (LDH assays) to rule out nonspecific toxicity .
- Pathway Analysis: Use Western blotting to verify target modulation (e.g., NF-κB for anti-inflammatory activity) .
How can conflicting GHS classifications from different sources be reconciled?
Advanced Question
Discrepancies in hazard data (e.g., carcinogenicity vs. non-carcinogenicity) require:
- Source Evaluation: Prioritize peer-reviewed studies over vendor SDS. For example, IARC/NTP classifications supersede unverified claims .
- Experimental Validation: Conduct Ames tests for mutagenicity and OECD 403 inhalation studies for respiratory toxicity .
What computational approaches are suitable for predicting binding modes with biological targets?
Advanced Question
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the acetamide group and π-π stacking of the thiazole ring .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
What are the key considerations for studying environmental degradation pathways?
Advanced Question
- Hydrolytic Stability: Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC .
- Photolysis: Expose to UV light (254 nm) and identify byproducts using LC-MS .
How does structural modification of the thiazole or acetamide moieties affect bioactivity?
Basic Question
- Thiazole Substitutions: Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity, while methyl groups improve metabolic stability .
- Acetamide Variations: Bulky aryl groups (e.g., o-tolyl) increase selectivity for kinase inhibitors .
How can researchers validate purity and stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
